molecular formula C18H24N4OS B2940011 1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea CAS No. 1706082-52-1

1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea

Cat. No.: B2940011
CAS No.: 1706082-52-1
M. Wt: 344.48
InChI Key: NQEFJWCXHDYNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a urea-based heterocyclic compound featuring a phenethyl group and a piperidine ring substituted with a thiazole moiety. The structure combines a urea scaffold (NH–CO–NH) with a phenethyl chain and a thiazole-piperidine hybrid, which is characteristic of bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or GPCR modulators).

Properties

IUPAC Name

1-(2-phenylethyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c23-17(19-9-8-15-5-2-1-3-6-15)21-13-16-7-4-11-22(14-16)18-20-10-12-24-18/h1-3,5-6,10,12,16H,4,7-9,11,13-14H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEFJWCXHDYNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Synthesis of the piperidine ring: This step may involve the reduction of a pyridine derivative or the cyclization of appropriate precursors.

    Coupling of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or a carbamoyl chloride.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-Phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to form the corresponding amine and carbamic acid.

Scientific Research Applications

1-(2-Phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein-ligand interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea-Based Thiazole/Piperidine Derivatives

Compound Name Key Structural Features Structural Differences vs. Target Compound Reference
1,1-Diethyl-3-phenethyl-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]urea Pyrrolidine core, dual phenethyl groups Replaces piperidine with pyrrolidine; lacks thiazole
1-[3-(2-(1H-Indol-3-yl)ethylsulfamoyl)phenyl]-3-(1,3-thiazol-2-yl)urea Sulfamoyl linker, indole substituent Adds sulfonamide group and indole; retains thiazole-urea
1-{3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea Piperazine-sulfonyl group Introduces sulfonyl-piperazine; modifies aromatic region
1-(4-Methoxyphenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea Nitro-thiazole, methoxybenzyl Simpler urea-thiazole structure; lacks piperidine

Key Observations:

  • Piperidine vs.
  • Sulfonamide/Indole Additions : The indole-sulfamoyl derivative (Row 2) demonstrates enhanced hydrogen-bonding capacity, which may improve target engagement in enzyme inhibition .
  • Piperazine Modifications : Sulfonyl-piperazine substituents (Row 3) introduce polarity and bulkiness, affecting solubility and membrane permeability .

Pharmacological and Functional Comparisons

Key Observations:

  • Antimicrobial Potential: Thiazole-sulfonamide hybrids (e.g., Table 2, Row 1) show moderate antimicrobial activity, suggesting the target compound may share this profile .
  • Metabolomic Interactions : Sulfamoyl-containing derivatives (Row 3) disrupt bacterial metabolomes, highlighting urea-thiazole scaffolds as versatile bioactive agents .

Biological Activity

The compound 1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea represents a novel class of urea derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Core Structure : Urea moiety
  • Substituents :
    • A phenylethyl group
    • A thiazole ring attached to a piperidine

This unique combination suggests potential interactions with various biological targets.

Pharmacological Profile

  • Anticancer Activity :
    • Recent studies have shown that urea derivatives exhibit significant cytotoxic effects against various human tumor cell lines. For instance, related compounds have demonstrated comparable or enhanced cytotoxicity compared to established chemotherapeutics, indicating a promising avenue for cancer treatment .
  • Receptor Interaction :
    • Compounds similar to this compound have been investigated for their interaction with histamine receptors, particularly H1 and H3. These interactions suggest potential applications in treating allergic conditions and other disorders related to histamine signaling .
  • CNS Activity :
    • The presence of the piperidine and thiazole moieties may facilitate central nervous system (CNS) penetration, enabling the compound to exert neuropharmacological effects. This aspect is crucial for developing treatments for neurological disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Growth : The urea scaffold may interfere with cellular processes essential for tumor proliferation.
  • Receptor Modulation : By acting as an antagonist or agonist at specific receptors, the compound could modulate neurotransmitter release and activity within the CNS.

Study 1: Cytotoxicity Evaluation

A series of related urea derivatives were synthesized and evaluated for their cytotoxicity against five human tumor cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, suggesting that structural modifications can enhance efficacy .

Study 2: Receptor Binding Affinity

In a pharmacokinetic study involving various H1 antagonists, compounds structurally similar to this compound were assessed for their binding affinities. The findings highlighted a significant correlation between structural features and receptor affinity, providing insights into optimizing drug design for allergic conditions .

Table 1: Cytotoxic Activity of Urea Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF715
Compound BA54920
Compound CHeLa10

Table 2: Receptor Binding Affinities

Compound NameH1 Affinity (nM)H3 Affinity (nM)Reference
Compound D5080
Compound E3060

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.